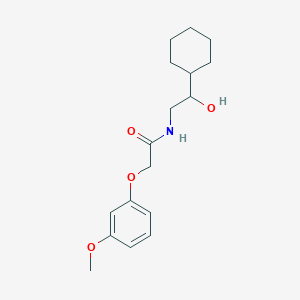

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide, commonly known as CHEMA, is a chemical compound that has been studied for its potential therapeutic applications. CHEMA has been found to have various biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drug Synthesis

Research by Magadum and Yadav (2018) demonstrates the utility of chemoselective monoacetylation in synthesizing intermediates for antimalarial drugs. This process uses immobilized lipase for the acetylation of amino groups in compounds similar to the one , highlighting its potential application in drug synthesis processes Magadum & Yadav, 2018.

Structural Studies for Enhanced Fluorescence Emission

Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing how modifications can lead to enhanced fluorescence emission. This suggests potential applications in developing fluorescent markers or probes for research Karmakar et al., 2007.

Pharmacological Assessments for Therapeutic Agents

Rani, Pal, Hegde, and Hashim (2016) synthesized novel acetamide derivatives to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This indicates that similar compounds could be explored for their therapeutic potential Rani et al., 2016.

Green Synthesis of Dye Intermediates

Research by Zhang (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, showcases the use of novel catalysts for environmentally friendly production processes. This highlights the role of such compounds in industrial applications Zhang, 2008.

Designer Drug Metabolism

Meyer et al. (2013) investigated the metabolism of methoxetamine, a designer drug, providing insights into the metabolic pathways of similar compounds. Understanding the metabolism of these compounds can be critical for forensic and pharmaceutical research Meyer et al., 2013.

properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-21-14-8-5-9-15(10-14)22-12-17(20)18-11-16(19)13-6-3-2-4-7-13/h5,8-10,13,16,19H,2-4,6-7,11-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVOSUDLSOGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2823273.png)

![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2823282.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)

![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)

![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)

![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)